molecular formula C16H13F3OS B1324881 3-(4-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone CAS No. 898781-83-4

3-(4-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone

Cat. No.: B1324881
CAS No.: 898781-83-4
M. Wt: 310.3 g/mol
InChI Key: NNTRQGBJPFDAAB-UHFFFAOYSA-N
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Description

3-(4-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone is an organic compound characterized by the presence of a thiomethyl group attached to a phenyl ring, and three fluorine atoms attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-thiomethylbenzene and 3’,4’,5’-trifluoropropiophenone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired level of purity.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone may involve large-scale synthesis using automated reactors and continuous flow processes. This ensures consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone undergoes various types of chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the carbonyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

3-(4-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone involves its interaction with specific molecular targets and pathways. The thiomethyl group and trifluoropropiophenone backbone play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylthiophenyl)propionic acid: Similar structure but lacks the trifluoropropiophenone backbone.

    4’-Fluoro-3-(4-thiomethylphenyl)propiophenone: Contains a fluoro group and a thiomethyl group but differs in the position of the fluorine atoms.

Uniqueness

3-(4-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone is unique due to the presence of three fluorine atoms on the propiophenone backbone, which imparts distinct chemical properties and reactivity compared to similar compounds.

Biological Activity

3-(4-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone is an organic compound notable for its unique chemical structure, which includes a trifluoromethyl group and a thiomethyl group. This compound has garnered attention in both the pharmaceutical and agrochemical industries due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H13F3OSC_{16}H_{13}F_3OS. The presence of the trifluoromethyl group enhances lipophilicity, which may facilitate interactions with biological membranes and proteins. The thiomethyl group can participate in redox reactions, potentially influencing cellular processes.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 4-thiomethylbenzaldehyde and 4'-trifluoromethylacetophenone under basic conditions. The reaction can be summarized as follows:

  • Starting Materials :
    • 4-thiomethylbenzaldehyde
    • 4'-trifluoromethylacetophenone
  • Reaction Conditions :
    • Base (e.g., sodium hydroxide)
    • Solvent (e.g., ethanol)
  • Purification :
    • Recrystallization or column chromatography.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may act as an inhibitor of certain microbial enzymes, demonstrating significant activity against various bacteria and fungi.
  • Anticancer Properties : Investigations into its anticancer potential have shown that it may inhibit the growth of specific cancer cell lines, although the exact mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Interaction with Membranes : The trifluoromethyl group increases the compound's affinity for lipid membranes, facilitating cellular entry.
  • Redox Reactions : The thiomethyl group may undergo oxidation, affecting cellular redox states and influencing signaling pathways.
  • Enzyme Modulation : The compound may interact with specific proteins or enzymes, leading to modulation of various biological pathways.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Study : A study demonstrated that related compounds showed significant activity against resistant strains of bacteria, suggesting a similar potential for the trifluoropropiophenone derivative.
  • Cancer Research : Research on structurally similar compounds indicated promising results in inhibiting tumor growth in vitro, warranting further investigation into this compound's efficacy.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3OS/c1-21-12-5-2-10(3-6-12)4-7-15(20)11-8-13(17)16(19)14(18)9-11/h2-3,5-6,8-9H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTRQGBJPFDAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644404
Record name 3-[4-(Methylsulfanyl)phenyl]-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-83-4
Record name 1-Propanone, 3-[4-(methylthio)phenyl]-1-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Methylsulfanyl)phenyl]-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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